4-(Pyridin-2-ylmethoxy)benzaldehyde
Overview
Description
“4-(Pyridin-2-ylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “4-(Pyridin-2-ylmethoxy)benzaldehyde” is 213.24 . The InChI code for this compound is 1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 .Physical And Chemical Properties Analysis
“4-(Pyridin-2-ylmethoxy)benzaldehyde” is a solid at room temperature .Scientific Research Applications
Antimicrobial Activity
Scientific Field
Medicinal Chemistry
Application Summary
This compound has been used in the synthesis of analogues that exhibit antimicrobial activity. These analogues have been tested against various bacteria and fungi.
Methods of Application
The analogues were synthesized by a click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .
Results
Most of the synthesized compounds exhibited good-to-excellent antimicrobial activity. For instance, compound 7b was found to be more potent than ciprofloxacin against B. subtilis, and it showed activity comparable to ciprofloxacin against E. coli .
Anticancer Activity
Application Summary
A new series of N-aryl-N’-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines.
Methods of Application
The target compounds were synthesized based on a molecular hybridization strategy, and their antiproliferative activities were evaluated against four different cancer cell lines: A549, MCF7, HCT116, PC3 .
Results
Seven compounds with 1-methylpiperidin-4-yl groups showed excellent activities against all four cancer cell lines, and they exhibited scarcely any activities against HL7702, a human liver normal cell line .
Polymer Destabilizing Effects to Treat Sickle Cell Disease
Application Summary
This compound has been used in the synthesis of benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease (SCD). These compounds prevent adhesion and sickling of red blood cells (RBCs).
Methods of Application
The compounds were chemically modified to increase bioavailability and activity .
Results
The compounds were found to be effective in preventing and/or treating one or more symptoms of SCD .
properties
IUPAC Name |
4-(pyridin-2-ylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHNUKSZFMWQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353965 | |
Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylmethoxy)benzaldehyde | |
CAS RN |
57748-41-1 | |
Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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